REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][O:6][P:7]([O:10]C)[O:8][CH3:9]>>[C:1]([P:7](=[O:10])([O:8][CH3:9])[O:6][CH3:5])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
7.85 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
COP(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
un-reacted acetyl chloride (the flow of argon
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without additional purification (theoretical yield is 15.2 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)P(OC)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |